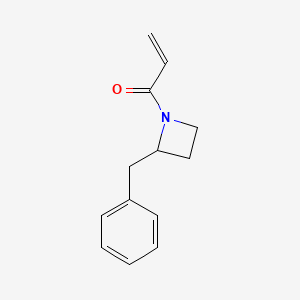![molecular formula C21H21NO2S B2932524 2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide CAS No. 1448076-40-1](/img/structure/B2932524.png)
2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide, also known as BPTES, is a small molecule inhibitor that has been developed as a potential anticancer agent. This molecule has been found to inhibit the activity of glutaminase, an enzyme that is involved in the metabolism of glutamine, which is essential for the growth of cancer cells.
Applications De Recherche Scientifique
Inhibition of Protein Tyrosine Phosphatase (PTP1B) and Antidiabetic Activity
Research conducted by Saxena et al. (2009) explored derivatives closely related to the specified compound for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for antidiabetic drug development. Their synthesized derivatives showed promising IC50 values, and the results were supported by docking studies, correlating with in vivo antidiabetic activity in specific models. This indicates potential applications in the design of antidiabetic medications (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).
Anion Coordination and Structural Analysis
Kalita and Baruah (2010) examined the structural orientations of amide derivatives, including those structurally akin to the specified compound, focusing on their anion coordination capabilities. The study revealed unique geometrical arrangements facilitating channel-like structures through weak interactions, highlighting the compound's potential in material science for creating molecular structures with specific properties (Kalita & Baruah, 2010).
Herbicide Metabolism and Environmental Impact
Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides, exploring how derivatives similar to the specified compound are processed in human and rat liver microsomes. This research provides insight into the environmental and health implications of chloroacetamide herbicides, informing safer pesticide development and usage strategies (Coleman, Linderman, Hodgson, & Rose, 2000).
Co-crystal Formation and Pharmaceutical Applications
Research on the formation of co-crystals and salts involving amide derivatives, as studied by Karmakar, Kalita, and Baruah (2009), underscores the importance of such compounds in pharmaceutical formulation. By understanding the crystal structures and interactions of these compounds, scientists can better design drug molecules with improved solubility and efficacy (Karmakar, Kalita, & Baruah, 2009).
Chemoselective Acetylation in Drug Synthesis
Magadum and Yadav (2018) discussed the chemoselective monoacetylation of 2-aminophenol using immobilized lipase, leading to intermediates crucial for antimalarial drug synthesis. This study illustrates the compound's relevance in facilitating specific chemical transformations, essential for synthesizing complex pharmaceuticals (Magadum & Yadav, 2018).
Propriétés
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-24-20(19-11-12-25-15-19)14-22-21(23)13-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-12,15,20H,13-14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIRPYMGZGYKRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methyl-1H-benzo[d]imidazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2932441.png)

![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one](/img/structure/B2932444.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B2932447.png)



![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2932454.png)
![(E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2932455.png)
![(E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide](/img/structure/B2932457.png)


![2-bromo-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2932462.png)